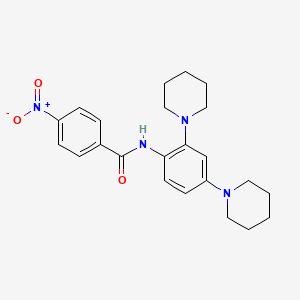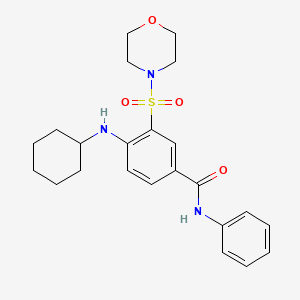
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide
説明
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes. A-438079 has been widely used as a research tool to investigate the role of P2X7 receptor in different biological systems.
作用機序
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide acts as a competitive antagonist of the P2X7 receptor. It binds to the receptor and prevents the binding of ATP (adenosine triphosphate), which is the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways that are involved in the regulation of immune response, inflammation, and pain.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α. It has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of caspase-1, which is involved in the inflammatory response. Additionally, 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
実験室実験の利点と制限
The use of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide as a research tool has several advantages. It is a highly selective antagonist of the P2X7 receptor and has minimal off-target effects. It is also stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide in lab experiments. It has poor solubility in water and requires the use of organic solvents such as DMSO (dimethyl sulfoxide) for administration. Additionally, the effects of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide may be influenced by the expression levels of P2X7 receptor in different cell types.
将来の方向性
There are several future directions for the use of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide in scientific research. One area of interest is the role of P2X7 receptor in cancer. 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a cancer therapeutic. Another area of interest is the role of P2X7 receptor in the central nervous system. 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been shown to reduce neuroinflammation and to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a treatment for neurodegenerative diseases. Finally, there is a need for the development of more potent and selective P2X7 receptor antagonists that can be used as research tools and potential therapeutics.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been extensively used in scientific research to investigate the role of P2X7 receptor in various biological systems. It has been shown to inhibit the activation of P2X7 receptor, which is involved in the regulation of immune response, inflammation, and pain. 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been used to study the role of P2X7 receptor in different diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2INO2/c1-3-11-8-13(20)5-6-15(11)21-17(22)10(2)23-16-7-4-12(18)9-14(16)19/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBHJHOHNLQYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)
![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)

![3-[(isopropylamino)sulfonyl]-4-methylbenzoic acid](/img/structure/B4112063.png)
![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B4112075.png)
![[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino](phenyl)acetic acid](/img/structure/B4112077.png)

![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)


![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4112111.png)
![N-[5-benzoyl-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4112117.png)
![5-bromo-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4112121.png)